molecular formula C10H9ClN2S B13435008 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine

Cat. No.: B13435008
M. Wt: 224.71 g/mol
InChI Key: DSGFINGGLXVNMA-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, two methyl groups, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with thiophene derivatives through nucleophilic substitution and coupling reactions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a thiophene moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-thiophen-2-ylpyrimidine

InChI

InChI=1S/C10H9ClN2S/c1-6-7(2)12-10(13-9(6)11)8-4-3-5-14-8/h3-5H,1-2H3

InChI Key

DSGFINGGLXVNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CS2)C

Origin of Product

United States

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